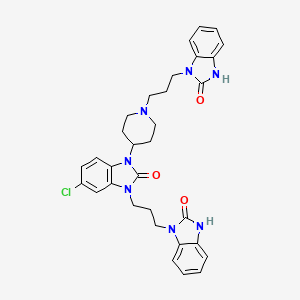

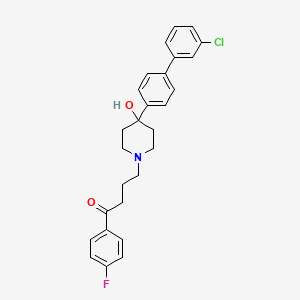

4-(4-(3'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one

Vue d'ensemble

Description

This compound is also known as 4-Dechloro-4-(3-chlorophenyl) Haloperidol . It falls under the category of aromatics, heterocycles, impurities, pharmaceutical standards, intermediates, and fine chemicals .

Molecular Structure Analysis

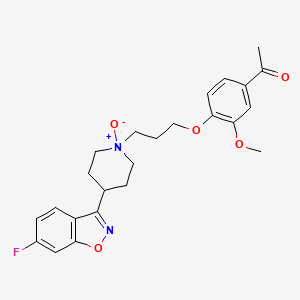

The molecular formula of this compound is C27H27ClFNO2 . It has a molecular weight of 451.96 . The compound is achiral, with no defined stereocenters or E/Z centers .Applications De Recherche Scientifique

Drug Assay in Brain Tissue

Haloperidol Impurity F has been used in the preparation of molecularly imprinted polymers (MIPs) for drug assay in brain tissue . The MIPs were applied for selective extraction and analysis of haloperidol in rabbit brain tissue . A molecularly imprinted solid-phase extraction (MISPE) method was developed for cleanup and preconcentration of haloperidol in brain samples before HPLC-UV analysis . The MISPE method could effectively extract and concentrate haloperidol from brain tissue in the presence of clozapine and imipramine .

Stability-indicating Impurity Profile

Haloperidol Impurity F has been used in the development of a stability-indicating impurity profile of Haloperidol decanoate injection . Dual experimental designs were employed to resolve all thirteen known impurities of Haloperidol decanoate .

Quantitative Determination in Drug Substance and Tablets

An analytical targeted profile (ATP)-based, rapid, specific, precise, and mass-compatible RP-UPLC method with proven design space (DS) has been developed for the quantitative determination of Haloperidol and its degradation products in Haloperidol drug substance and Haloperidol 1 mg tablets .

Mécanisme D'action

Target of Action

Haloperidol Impurity F, also known as 4-Dechloro-4-(3-chlorophenyl) Haloperidol, primarily targets the dopamine receptor (mainly D2) . The dopamine receptor plays a crucial role in the brain’s reward system and motor control.

Mode of Action

Haloperidol Impurity F exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2) , particularly within the mesolimbic and mesocortical systems of the brain . This antagonism leads to a decrease in dopamine neurotransmission, which can help to alleviate symptoms of conditions like schizophrenia, which are thought to be caused by an over-production of dopamine .

Biochemical Pathways

The enzymes involved in the biotransformation of Haloperidol Impurity F include cytochrome P450 (CYP), carbonyl reductase, and uridine diphosphoglucose glucuronosyltransferase . The greatest proportion of the intrinsic hepatic clearance of Haloperidol is by glucuronidation, followed by the reduction of Haloperidol to reduced Haloperidol and by CYP-mediated oxidation . Haloperidol is a substrate of CYP3A4 and an inhibitor, as well as a stimulator, of CYP2D6 .

Pharmacokinetics

The parent compound haloperidol is characterized by aflip-flop pharmacokinetic model because its absorption rate constant is slower than the elimination rate constant . Its plasma concentration peaks on day 7 after intramuscular injection. The elimination half-life is about 3 weeks, and the time to steady-state is about 3 months .

Result of Action

The molecular and cellular effects of Haloperidol Impurity F’s action are primarily the result of its antagonism of the dopamine receptor. This can lead to a decrease in dopamine neurotransmission, which can help to alleviate symptoms of conditions like schizophrenia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Haloperidol Impurity F. For example, the presence of reactive impurities in excipients even in trace amounts could influence the safety and efficacy of the drug products . Furthermore, the coadministration of certain drugs, such as carbamazepine, phenytoin, phenobarbital, rifampicin, or quinidine, affects the pharmacokinetics of Haloperidol to an extent that alterations in clinical consequences would be expected .

Propriétés

IUPAC Name |

4-[4-[4-(3-chlorophenyl)phenyl]-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27ClFNO2/c28-24-4-1-3-22(19-24)20-6-10-23(11-7-20)27(32)14-17-30(18-15-27)16-2-5-26(31)21-8-12-25(29)13-9-21/h1,3-4,6-13,19,32H,2,5,14-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXQWGYBKBKWFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)C3=CC(=CC=C3)Cl)O)CCCC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160909 | |

| Record name | 4-(4-(3'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1391052-67-7 | |

| Record name | 4-(4-(3'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-(3'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-(3'-CHLOROBIPHENYL-4-YL)-4-HYDROXYPIPERIDIN-1-YL)-1-(4-FLUOROPHENYL)BUTAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I9KT8V93K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine](/img/structure/B602231.png)

![1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone](/img/structure/B602244.png)